molecular formula C19H29ClN2O4S B11344758 1-[(3-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Cat. No.: B11344758
M. Wt: 417.0 g/mol
InChI Key: JNESAEXNKQRZBD-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.

    Final Functionalization: The propan-2-yloxy group is introduced through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the chlorophenyl and methanesulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases, though specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group, in particular, may contribute to unique reactivity and interactions compared to its bromine or fluorine analogs.

Properties

Molecular Formula

C19H29ClN2O4S

Molecular Weight

417.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H29ClN2O4S/c1-15(2)26-12-4-9-21-19(23)17-7-10-22(11-8-17)27(24,25)14-16-5-3-6-18(20)13-16/h3,5-6,13,15,17H,4,7-12,14H2,1-2H3,(H,21,23)

InChI Key

JNESAEXNKQRZBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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